(3-Propylimidazol-4-yl)methanamine;dihydrochloride

Description

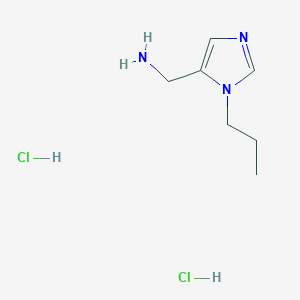

(3-Propylimidazol-4-yl)methanamine dihydrochloride is a dihydrochloride salt of a methanamine derivative bearing a 3-propyl-substituted imidazole ring at the 4-position. The imidazole scaffold is a five-membered heterocycle with two nitrogen atoms, which confers hydrogen-bonding capabilities and influences electronic properties. As a dihydrochloride salt, this compound exhibits improved aqueous solubility compared to its free base form, making it suitable for pharmacological applications .

Properties

IUPAC Name |

(3-propylimidazol-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-2-3-10-6-9-5-7(10)4-8;;/h5-6H,2-4,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBPSCPAUWCFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC=C1CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propylimidazol-4-yl)methanamine;dihydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

Introduction of the Propyl Group: The propyl group can be introduced via alkylation using propyl halides under basic conditions.

Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination, where the imidazole derivative is reacted with formaldehyde and ammonia or an amine.

Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and pH to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Propylimidazol-4-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methanamine group or the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

(3-Propylimidazol-4-yl)methanamine;dihydrochloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: As a ligand in the study of enzyme interactions and protein binding.

Medicine: Potential use in the development of pharmaceutical agents due to its bioactive properties.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Propylimidazol-4-yl)methanamine;dihydrochloride involves its interaction with biological molecules, particularly enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, affecting their catalytic activity. The methanamine group can form hydrogen bonds and electrostatic interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between (3-Propylimidazol-4-yl)methanamine dihydrochloride and related compounds:

Key Observations

Heterocycle Influence: Imidazole vs. Thiazole/Pyrazole: Imidazole derivatives (e.g., target compound) exhibit dual nitrogen atoms, enabling stronger hydrogen bonding compared to thiazole (one nitrogen, one sulfur) or pyrazole (two adjacent nitrogens). This difference impacts receptor selectivity and solubility .

Substituent Effects :

- Alkyl Chains : The 3-propyl group in the target compound increases lipophilicity (logP), favoring membrane penetration, whereas hydrophilic groups (e.g., methoxybenzyl in ) enhance solubility but may limit blood-brain barrier permeability.

- Aromatic vs. Aliphatic Substituents : Chlorophenyl (in ) or benzyl groups (in ) introduce π-π stacking capabilities, which are critical for binding to aromatic residues in enzyme active sites.

Salt Form: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochloride or free bases, facilitating formulation in preclinical studies.

Biological Activity

(3-Propylimidazol-4-yl)methanamine; dihydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The compound (3-Propylimidazol-4-yl)methanamine; dihydrochloride is characterized by the presence of an imidazole ring, which is known for its biological significance in various biochemical processes. The molecular formula can be represented as C₇H₁₄Cl₂N₄, indicating the presence of two hydrochloride groups.

Target Enzymes and Pathways

Research suggests that derivatives of imidazole compounds often interact with various biological targets, including enzymes involved in metabolic pathways. For instance, similar compounds have been identified as inhibitors of Factor Xa, a crucial enzyme in the coagulation cascade. It is hypothesized that (3-Propylimidazol-4-yl)methanamine may also exhibit similar inhibitory effects on coagulation pathways.

Biochemical Interactions

The compound potentially interacts with ribosomal proteins, which could inhibit protein synthesis by binding to specific sites on the ribosome. This interaction may lead to changes in cellular metabolism and gene expression, influencing cell growth and differentiation.

Cytotoxicity and Cell Viability

The cytotoxic effects of imidazole derivatives have been documented in various studies. For example, compounds with imidazole rings have shown potential in inducing apoptosis in cancer cells. Research indicates that these compounds can disrupt cellular function at higher concentrations, leading to reduced cell viability .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of imidazole derivatives against various bacterial strains. For instance, one study utilized the disk diffusion method to assess antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds similar to (3-Propylimidazol-4-yl)methanamine demonstrated inhibition zones indicating effective antibacterial properties .

Animal Models

Animal studies are crucial for understanding the pharmacokinetics and biological effects of compounds. Preliminary investigations into dosage effects have shown that lower doses of imidazole derivatives can enhance metabolic activity without significant toxicity. However, higher doses may lead to adverse effects, including cytotoxicity .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.